5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid
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Overview
Description
5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 4-acetylpiperazine and a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the acetylpiperazine moiety can be reduced to form alcohol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
Scientific Research Applications
5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of 5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid
- 5-[(4-Ethylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid
- 5-[(4-Propylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid is unique due to the presence of the acetyl group in the piperazine moiety. This structural feature enhances its ability to interact with specific molecular targets, potentially leading to improved biological activity and therapeutic efficacy .
Properties
IUPAC Name |
5-(4-acetylpiperazin-1-yl)sulfonylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-8(14)12-4-6-13(7-5-12)20(17,18)10-3-2-9(19-10)11(15)16/h2-3H,4-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFMKRCRHDBKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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